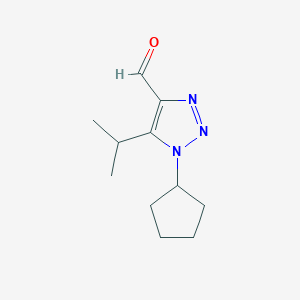

1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.:

Cat. No.: VC17791580

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 1-cyclopentyl-5-propan-2-yltriazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H17N3O/c1-8(2)11-10(7-15)12-13-14(11)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | FUJOESRKTFKEOS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(N=NN1C2CCCC2)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles known for their stability and versatility. The triazole ring is substituted at three positions:

-

1-position: Cyclopentyl group, contributing steric bulk and influencing conformational flexibility.

-

5-position: Isopropyl group, enhancing hydrophobic interactions in biological systems.

-

4-position: Carbaldehyde group, enabling nucleophilic addition reactions and hydrogen bonding.

Molecular Formula and Weight

Discrepancies exist in literature regarding the molecular formula:

-

Source: Reports C₁₁H₁₇N₃O (Molecular Weight: 207.27 g/mol).

-

Source: Suggests C₁₀H₁₄N₄O (Molecular Weight: 206.24 g/mol).

This inconsistency may arise from positional isomerism or reporting errors. Further analytical validation is required to resolve this ambiguity.

Table 1: Comparative Molecular Data

| Property | Source | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N₃O | C₁₀H₁₄N₄O |

| Molecular Weight (g/mol) | 207.27 | 206.24 |

| IUPAC Name | 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde | 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthetic route involves the click reaction, a copper(I)-catalyzed cycloaddition between an azide and an alkyne. Key steps include:

-

Azide Preparation: Cyclopentyl azide generated from cyclopentyl bromide and sodium azide.

-

Alkyne Substrate: Propargyl aldehyde derivatives functionalized with isopropyl groups.

-

Reaction Conditions: Catalyzed by Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous or alcoholic solvents at 25–60°C .

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Catalyst | CuSO₄·5H₂O (5 mol%) |

| Reducing Agent | Sodium Ascorbate |

| Solvent | t-BuOH/H₂O (1:1) |

| Temperature | 50°C |

| Reaction Time | 12–24 hours |

| Yield | 75–90% |

Microwave-assisted synthesis reduces reaction times to 10–30 minutes with comparable yields, as demonstrated in analogous triazole syntheses .

Chemical Reactivity and Functionalization

Triazole Ring Reactivity

The 1,2,3-triazole core participates in:

-

Metal Coordination: Forms stable complexes with transition metals (e.g., Cu, Zn) via N-atom lone pairs, useful in catalysis.

-

Electrophilic Substitution: Directed by the electron-deficient nature of the triazole ring, enabling regioselective functionalization.

Carbaldehyde Group Transformations

The aldehyde moiety undergoes characteristic reactions:

-

Nucleophilic Additions: With amines, hydrazines, or alcohols to form Schiff bases, hydrazones, or acetals.

-

Oxidation/Reduction: Convertible to carboxylic acids or alcohols, respectively, expanding derivatization potential.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Key signals include:

-

Aldehydic proton: δ 9.8–10.2 ppm (singlet).

-

Cyclopentyl protons: δ 1.5–2.5 ppm (multiplet).

-

Isopropyl methyl groups: δ 1.0–1.2 ppm (doublet).

-

-

¹³C NMR: Triazole carbons resonate at δ 140–160 ppm, with the aldehyde carbon at δ 190–200 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically shows:

-

[M+H]⁺ at m/z 207.3 (Source) or 206.2 (Source).

-

Fragmentation patterns include loss of the cyclopentyl group (m/z ~138) and aldehyde moiety (m/z ~177).

Applications in Scientific Research

Medicinal Chemistry

-

Antimicrobial Agents: Triazole derivatives exhibit activity against bacterial and fungal pathogens by inhibiting ergosterol synthesis or DNA gyrase.

-

Anticancer Scaffolds: The aldehyde group enables conjugation with cytotoxic agents, enhancing tumor-targeting efficacy.

Materials Science

-

Coordination Polymers: Metal-triazole frameworks show promise in gas storage and catalysis.

-

Polymer Additives: Improves thermal stability and flame retardancy in polyesters and polyamides.

Challenges and Future Directions

-

Structural Ambiguities: Resolving molecular formula discrepancies via high-resolution mass spectrometry (HRMS) and X-ray crystallography.

-

Toxicity Profiling: Limited safety data necessitates comprehensive in vitro and in vivo studies .

-

Green Synthesis: Developing solvent-free or bio-based catalytic systems to enhance sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume